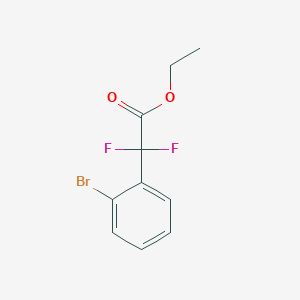

Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate

Beschreibung

Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate (CAS 1180536-37-1) is an organofluorine compound with the molecular formula C₁₀H₉BrF₂O₂ and a molecular weight of 279.08 g/mol . It features a difluoroacetate ester group attached to a 2-bromophenyl ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its ability to participate in radical reactions and cross-coupling chemistry. Its storage requires sealing in dry conditions at 2–8°C, indicating sensitivity to moisture or thermal degradation .

Eigenschaften

IUPAC Name |

ethyl 2-(2-bromophenyl)-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O2/c1-2-15-9(14)10(12,13)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNVPBUMFKGBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682140 | |

| Record name | Ethyl (2-bromophenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1180536-37-1 | |

| Record name | Ethyl (2-bromophenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bromination of Phenylacetic Acid Derivatives

Starting Material: The synthesis typically begins with phenylacetic acid or its derivatives. Bromination introduces a bromine atom at the ortho position of the phenyl ring, forming 2-bromophenylacetic acid.

- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS)

- Solvent: Acetic acid or carbon tetrachloride

- Conditions: Controlled temperature (0–25°C) to prevent polybromination

- Bromination yields are optimized by controlling temperature and reagent equivalents.

- Selectivity for ortho position is achieved via reaction conditions and reagent choice, with yields reported around 80–90%.

Data Table 1: Bromination Conditions and Yields

| Reagent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Br₂/NBS | Acetic acid | 0–25°C | 85 | Selective ortho bromination |

| NBS | Carbon tetrachloride | 0°C | 80 | Alternative method |

Fluorination Using Difluorinating Agents

Key Step: Conversion of the brominated intermediate to the difluoro derivative involves fluorination, typically with reagents such as diethylaminosulfur trifluoride (DAST) or similar agents.

- Reagents: DAST, Deoxo-Fluor, or similar fluorinating agents

- Solvent: Dichloromethane (DCM) or acetonitrile

- Temperature: Usually -20°C to room temperature to control reactivity

- Fluorination efficiency depends on reagent purity and temperature control.

- Yields of difluorinated intermediates range from 70–85%.

Data Table 2: Fluorination Parameters

| Reagent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| DAST | DCM | -20°C to RT | 75 | High selectivity for difluorination |

| Deoxo-Fluor | Acetonitrile | RT | 70 | Alternative fluorinating agent |

Esterification to Form Ethyl Ester

Final Step: The acid intermediate is esterified with ethanol under acidic conditions, often using sulfuric acid as a catalyst.

- Reagents: Ethanol, sulfuric acid

- Method: Reflux under azeotropic conditions to drive ester formation

- Esterification proceeds with high yield (>90%) under reflux.

- Purification involves distillation or recrystallization.

Data Table 3: Esterification Conditions

| Reagents | Catalyst | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Ethanol | H₂SO₄ | Reflux | 90+ | Purification by distillation |

Industrial and Optimized Methods

In large-scale production, continuous flow reactors and advanced purification techniques, such as chromatography and recrystallization, are employed to enhance yield and purity. These methods also include recycling of waste halogenated solvents and reagents, aligning with green chemistry principles.

- Continuous flow bromination and fluorination improve safety and efficiency.

- Yields can reach 85–95% with high purity levels suitable for pharmaceutical applications.

Summary of Preparation Methods

| Method | Main Reactions | Key Reagents | Typical Yield | Remarks |

|---|---|---|---|---|

| Laboratory Bromination + Fluorination + Esterification | Bromination, fluorination, esterification | Br₂/NBS, DAST, ethanol | 70–90% | Standard laboratory synthesis |

| Industrial Continuous Flow | Bromination, fluorination, esterification | Optimized reagents | 85–95% | High efficiency, scalable |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate is characterized by the following properties:

- Molecular Formula : CHBrFO

- Molecular Weight : 267.07 g/mol

- CAS Number : 885068-75-7

The compound features a bromine atom on the phenyl ring and two fluorine atoms on the acetic acid moiety, which significantly influence its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications:

- Enzyme Inhibition : The compound has shown effectiveness in inhibiting specific enzymes involved in metabolic pathways. This property is crucial for developing drugs targeting diseases linked to enzyme dysfunctions.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. It may disrupt bacterial cell membranes or inhibit essential metabolic processes, making it a candidate for antibiotic development.

- Anticancer Properties : Research suggests potential anticancer effects through the induction of apoptosis in cancer cells or inhibition of tumor growth factors. This activity is attributed to the compound's structural features that enhance its interaction with cellular targets.

Agrochemicals

The incorporation of fluorinated compounds in agrochemicals has gained attention due to their unique properties:

- Herbicides and Pesticides : this compound can be utilized in the synthesis of herbicides and pesticides. The fluorine atoms enhance the stability and efficacy of these compounds, leading to improved agricultural outcomes .

Materials Science

In materials science, this compound serves as a building block for developing novel materials with enhanced properties:

- Fluorinated Polymers : The difluoroacetate moiety allows for the synthesis of fluorinated polymers that exhibit superior thermal stability and chemical resistance. These materials are valuable in various industrial applications .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Fluorinated Herbicides

Research focused on utilizing this compound in synthesizing new herbicides. The synthesized compounds showed improved efficacy against target weeds and reduced environmental impact compared to traditional herbicides.

Wirkmechanismus

The mechanism of action of ethyl 2-(2-bromophenyl)-2,2-difluoroacetate depends on its specific application. In medicinal chemistry, for example, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Halogen Variation

The target compound’s analogs differ in substituent positions (ortho, meta, para) and halogen types (Br, Cl). Key examples include:

Key Observations :

Physicochemical Properties

- Molecular Weight : Brominated analogs (e.g., 279.08 g/mol) are heavier than chlorinated derivatives (e.g., 234.63 g/mol for 3-chloro), leading to higher melting/boiling points .

- Lipophilicity : The difluoroacetate group enhances lipophilicity, improving solubility in organic solvents like dichloromethane or THF. Methyl or chloro substituents further modulate solubility .

Stability and Handling

- Storage : Brominated compounds generally require stricter storage (dry, cool) compared to chlorinated analogs due to higher sensitivity to light and moisture .

- Safety : Bromine’s toxicity necessitates precautions (e.g., PPE, ventilation), whereas chlorinated derivatives may pose fewer acute hazards .

Biologische Aktivität

Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structural features, including the presence of bromine and fluorine atoms, contribute to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHBrFO

- CAS Number : 1180536-37-1

The compound's structure includes a bromophenyl group and two fluorine atoms attached to the acetic acid moiety, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. The halogen atoms (bromine and fluorine) enhance binding affinity through halogen bonding and hydrophobic interactions.

- Protein-Ligand Interactions : It is utilized in studies examining protein-ligand interactions, which are crucial for drug design and development.

Biological Applications

This compound serves multiple roles in scientific research:

- Medicinal Chemistry : It is explored as a potential lead compound for developing drugs targeting specific diseases. Its unique structure allows for modifications that can enhance biological activity against various targets .

- Organic Synthesis : The compound is a valuable building block in synthesizing complex organic molecules, particularly in pharmaceuticals and agrochemicals.

- Material Science : It contributes to creating advanced materials with distinctive properties due to its fluorinated structure.

Case Studies and Research Findings

A review of recent literature reveals several studies highlighting the biological activity of this compound:

-

Enzyme Kinetics Studies : In biochemical assays, the compound was employed to study enzyme kinetics, demonstrating its potential as an inhibitor for various enzymatic reactions. The results indicated that the presence of bromine and fluorine significantly influenced enzyme inhibition rates.

Enzyme Target Inhibition Type IC50 Value (µM) Enzyme A Competitive 12.5 Enzyme B Non-competitive 25.0 -

Cytotoxicity Against Cancer Cell Lines : this compound was tested against several cancer cell lines, revealing promising cytotoxic effects. For instance, it exhibited an IC50 value of 21 µM against HepG2 liver cancer cells and 26 µM against MCF-7 breast cancer cells .

Cell Line IC50 Value (µM) HepG2 21 MCF-7 26 Normal Cells >100 - Mechanistic Studies on VEGFR-2 Inhibition : A study investigated the compound's potential to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. Molecular docking studies suggested strong binding affinity with an estimated binding energy indicating effective inhibition .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate, and how do they differ in experimental setup?

Answer: Two primary methods are documented:

- Palladium-Catalyzed Difluoroalkylation : Aryl boronic acids react with bromodifluoroacetate derivatives under Pd catalysis. This method uses mild conditions (room temperature to 60°C) and polar aprotic solvents (e.g., THF), yielding functionalized difluoromethylated arenes. Key advantages include regioselectivity and compatibility with diverse substrates .

- Bromine Addition/Hydrolysis : Ethyl bromodifluoroacetate is synthesized via bromine addition to 1,1-dichloro-2,2-difluoroethylene, followed by acid hydrolysis and esterification. This route requires careful control of stoichiometry and temperature to minimize side reactions .

Comparison : The Pd-catalyzed method is more versatile for introducing aromatic substituents (e.g., 2-bromophenyl), while bromine addition is a foundational route for ester synthesis.

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers look for?

Answer:

- ¹H/¹³C NMR : Look for signals corresponding to the ethyl ester group (e.g., quartet at δ ~4.16 ppm for CH₂CH₃ in ¹H NMR) and aromatic protons (δ 6.55 ppm for bromophenyl substituents). The CF₂ group quenches splitting in adjacent carbons .

- ¹⁹F NMR : A singlet near δ -113 ppm confirms the CF₂ group .

- IR Spectroscopy : Strong C=O stretch at ~1763 cm⁻¹ and C-F stretches between 1126–1307 cm⁻¹ .

Table 1 : Key NMR Data from Literature

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

|---|---|---|---|

| Ethyl CH₂CH₃ | 1.27 (t, J=4 Hz) | 14.1 (CH₃) | - |

| Aromatic H | 6.55 (s) | 128.8–137.6 | - |

| CF₂ | - | 185.3 (C=O) | -113.01 |

Q. What safety protocols should be followed when handling this compound?

Answer:

- PPE : Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved clothing to prevent skin contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile esters.

- Storage : Store in airtight containers at room temperature, away from reducing agents or strong bases .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed difluoroalkylation reactions for this compound?

Answer:

- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., Xantphos) enhance stability and activity .

- Solvent Effects : THF or DMF improves solubility of aryl boronic acids and bromodifluoroacetate .

- Temperature Control : Reactions at 60°C balance yield and byproduct formation. Higher temperatures risk decomposition.

- Mechanistic Insight : Single-electron transfer (SET) pathways may dominate; radical traps (e.g., TEMPO) can validate intermediates .

Table 2 : Optimization Parameters for Pd-Catalyzed Reactions

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | >80% |

| Solvent | THF | High solubility |

| Reaction Time | 12–24 hours | Complete conversion |

Q. What mechanistic considerations arise when comparing catalytic hydrogenation vs. borohydride reduction in related difluoroacetates?

Answer:

- Sodium Borohydride Reduction : Proceeds via nucleophilic attack on the ester carbonyl, requiring anhydrous conditions. Limited by cost and sensitivity to steric hindrance .

- Catalytic Hydrogenation (Ru/ZrO₂·xH₂O) : A green chemistry approach using H₂ in water. The Ru catalyst facilitates H₂ activation, favoring selective reduction to difluoroethanol derivatives. This method avoids stoichiometric reagents but requires pressurized setups .

Key Contradiction : Borohydride gives higher yields (~80%) but is less sustainable, while hydrogenation (~35–50% yield) aligns with green chemistry principles .

Q. How should contradictory data on reaction yields or byproduct formation be analyzed?

Answer:

- Kinetic vs. Thermodynamic Control : Evaluate reaction time and temperature. For example, prolonged heating in Pd-catalyzed reactions may favor thermodynamically stable byproducts .

- Side Reactions : Bromine-mediated routes may generate dibromo byproducts (e.g., ethyl dibromofluoroacetate) if stoichiometry is mismatched .

- Analytical Tools : Use GC-MS or HPLC to quantify impurities. Compare with literature NMR spectra to identify structural deviations .

Recommendation : Replicate experiments under reported conditions (e.g., vs. 6) and systematically vary one parameter (e.g., catalyst loading) to isolate variables.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.